N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
Physical and Chemical Properties Analysis
“N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” is a solid compound. It is soluble in DMSO but insoluble in water.Scientific Research Applications
Enantioselective Catalysis
Compounds derived from l-Piperazine-2-carboxylic acid, similar in structural complexity to the requested compound, have been developed as highly enantioselective Lewis basic catalysts. These catalysts are used in the hydrosilylation of N-aryl imines, showcasing their importance in synthetic organic chemistry for producing high yields and enantioselectivities across a broad range of substrates (Wang et al., 2006).
Antipsychotic Agents
Heterocyclic carboxamides, structurally related to the requested compound, have been synthesized and evaluated as potential antipsychotic agents. These compounds demonstrate significant in vitro binding to dopamine D2 and serotonin 5-HT2 receptors and in vivo efficacy in antagonizing the apomorphine-induced climbing response in mice, indicating their potential use in treating psychiatric disorders (Norman et al., 1996).
Crystal Structure Analysis
The synthesis and crystal structure of N,N′-bis((thiophene-2-carboxamide)propyl)piperazine, a compound with a similar scaffold, have been reported. This work underscores the relevance of structural analysis in understanding the molecular geometry and potential interaction sites of complex molecules (Balaban et al., 2008).
Antimicrobial and Antifungal Activities
Compounds containing piperazine and thiophene units have been investigated for their antimicrobial and antifungal activities. These studies reveal the potential of such compounds to act against a variety of microbial and fungal pathogens, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Allosteric Enhancers of Receptors
Research into 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes as potent allosteric enhancers of the A1 adenosine receptor highlights the therapeutic potential of piperazine and thiophene derivatives in modulating receptor activity. Such compounds can influence receptor binding and functionality, indicating their significance in drug development for neurological disorders (Romagnoli et al., 2008).
Future Directions
The future directions for “N-(2-(4-(2-chlorobenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride” and similar compounds could involve further development based on their molecular interactions in docking studies . These compounds could potentially be used in the development of new anti-tubercular agents .
Mechanism of Action
Target of Action
The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, initiating a biochemical reaction .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, the compound can modulate the receptor’s activity and influence the associated biochemical pathways .
Properties
IUPAC Name |
N-[2-[4-(2-chlorobenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S.ClH/c19-16-4-2-1-3-15(16)18(24)22-10-8-21(9-11-22)7-6-20-17(23)14-5-12-25-13-14;/h1-5,12-13H,6-11H2,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJAHTMICAMOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CC=C3Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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